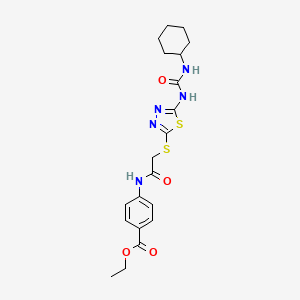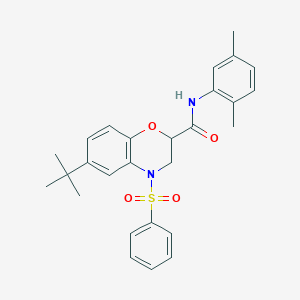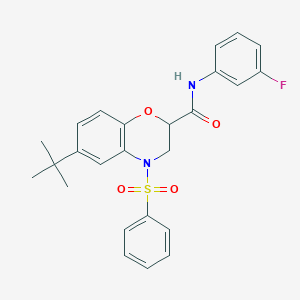
Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE: is a complex organic compound that features a combination of several functional groups, including an ester, amide, and thiadiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced through a reaction with cyclohexyl isocyanate.
Formation of the Sulfanyl Acetamido Linkage: This step involves the reaction of the thiadiazole derivative with an appropriate halogenated acetamide.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mécanisme D'action
The mechanism by which ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE exerts its effects depends on its target. In medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring and the amide linkage play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-[(CYCLOHEXYLCARBAMOYL)AMINO]BENZOATE: Shares the cyclohexylcarbamoyl and benzoate groups but lacks the thiadiazole and sulfanyl acetamido linkages.
ETHYL 2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE: Similar structure but with different positioning of functional groups.
Uniqueness
ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiadiazole ring and the sulfanyl acetamido linkage distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propriétés
Formule moléculaire |
C20H25N5O4S2 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
ethyl 4-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H25N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,21,26)(H2,22,23,24,28) |
Clé InChI |
CZNRMBHJHGAQNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11243137.png)



![N-(4-chlorophenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11243162.png)
![methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11243164.png)
![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11243169.png)
![5-chloro-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11243177.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11243180.png)
![N-benzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11243185.png)
![{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}(2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B11243188.png)
![2'-(2-methoxyethyl)-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11243191.png)
![4-methoxy-N-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11243195.png)
![3-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11243201.png)
